Malathion alpha-Monoacid-d5
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Overview
Description
Malathion alpha-Monoacid-d5 is a deuterated analog of Malathion monocarboxylic acid, which is a metabolite of the widely used organophosphate insecticide, Malathion. This compound is often used in scientific research to study the metabolic pathways and toxicokinetics of Malathion and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Malathion alpha-Monoacid-d5 typically involves the deuteration of Malathion monocarboxylic acid. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle deuterated compounds. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Quality control measures are implemented to monitor the isotopic purity and chemical composition of the final product .
Chemical Reactions Analysis
Types of Reactions
Malathion alpha-Monoacid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its oxidized forms, such as Malathion dicarboxylic acid.
Hydrolysis: The compound can be hydrolyzed to produce different metabolites.
Substitution: Deuterium atoms in the compound can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Hydrolyzing Agents: Water, acids, and bases.
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include Malathion dicarboxylic acid and other oxidized or hydrolyzed derivatives .
Scientific Research Applications
Malathion alpha-Monoacid-d5 is used extensively in scientific research for various purposes:
Chemistry: Studying the metabolic pathways and degradation mechanisms of Malathion.
Biology: Investigating the biological effects and toxicokinetics of Malathion and its metabolites.
Medicine: Understanding the pharmacokinetics and potential therapeutic applications of organophosphate compounds.
Industry: Developing safer and more effective insecticides and pesticides
Mechanism of Action
Malathion alpha-Monoacid-d5, like its parent compound Malathion, acts as an acetylcholinesterase inhibitor. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the muscles, glands, and central nervous system. The molecular targets include acetylcholinesterase enzymes, and the pathways involved are primarily related to neurotransmission and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Malathion: The parent compound, widely used as an insecticide.
Malathion dicarboxylic acid: Another metabolite of Malathion.
Malaoxon: An oxidized form of Malathion with higher toxicity.
Uniqueness
Malathion alpha-Monoacid-d5 is unique due to its deuterated nature, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in biological systems, providing valuable insights into the metabolic pathways and toxicokinetics of Malathion .
Properties
Molecular Formula |
C8H15O6PS2 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-dimethoxyphosphinothioylsulfanyl-4-oxo-4-(1,1,2,2,2-pentadeuterioethoxy)butanoic acid |
InChI |
InChI=1S/C8H15O6PS2/c1-4-14-7(9)5-6(8(10)11)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,10,11)/i1D3,4D2 |
InChI Key |
AJSJFDUIZFXAQY-SGEUAGPISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC(C(=O)O)SP(=S)(OC)OC |
Canonical SMILES |
CCOC(=O)CC(C(=O)O)SP(=S)(OC)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.